

An In-depth Technical Guide to D-Galactose-6-O-sulfate Sodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Galactose-6-O-sulfate sodium salt*

Cat. No.: *B15547629*

[Get Quote](#)

This technical guide provides a comprehensive overview of the physicochemical properties, experimental analysis protocols, and biological significance of **D-Galactose-6-O-sulfate sodium salt**. This document is intended for researchers, scientists, and professionals in the fields of drug development, glycobiology, and biochemistry.

Core Physicochemical Properties

D-Galactose-6-O-sulfate sodium salt is a monosaccharide derivative that plays a role in various biological processes. Its fundamental physicochemical characteristics are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ NaO ₉ S	[1] [2] [3]
Molecular Weight	282.20 g/mol	[1] [2] [3]
Appearance	White to off-white solid	[2]
Purity	≥95%	[2]
Solubility	Slightly soluble in water and methanol	[2]
Storage Conditions	Store at -20°C under an inert atmosphere. For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.	[2] [4]
Shelf Life	1460 days	[5]

Experimental Protocols

Detailed experimental protocols for the characterization of **D-Galactose-6-O-sulfate sodium salt** are crucial for its application in research and development. Below are methodologies adapted from standard analytical techniques for monosaccharides and their derivatives.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to assess the purity of **D-Galactose-6-O-sulfate sodium salt**.

Instrumentation and Columns:

- System: Waters Alliance HPLC system or equivalent.
- Column: Two Supelco gel C610H, 7.8mm x 30cm columns in tandem.
- Detector: Refractive Index (RI) Detector.

Mobile Phase and Sample Preparation:

- Mobile Phase: 0.009 N Sulfuric Acid in purified water.
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

Chromatographic Conditions:

- Flow Rate: 0.5 mL/min.
- Column Temperature: Maintained at a consistent temperature, typically ambient or slightly elevated.
- Injection Volume: 20 μ L.
- Run Time: Sufficient to allow for the elution of the main peak and any impurities.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no system peaks interfere with the analysis.
- Inject the prepared sample solution.
- Monitor the chromatogram for the main peak corresponding to **D-Galactose-6-O-sulfate sodium salt** and any impurity peaks.
- Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure of **D-Galactose-6-O-sulfate sodium salt**.

Instrumentation and Sample Preparation:

- Spectrometer: 500 MHz or higher NMR spectrometer.
- Solvent: Deuterium oxide (D_2O).
- Sample Preparation: Dissolve an appropriate amount of the sample in D_2O .

Data Acquisition:

- 1H NMR: Acquire a one-dimensional proton NMR spectrum to observe the chemical shifts and coupling constants of the hydrogen atoms in the molecule.
- ^{13}C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms.
- 2D NMR (COSY, HSQC): Perform two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) to establish connectivity between protons and carbons, confirming the overall structure.

Data Analysis:

- Process the acquired spectra using appropriate software.
- Assign the peaks to the corresponding atoms in the D-Galactose-6-O-sulfate structure.
- Compare the obtained spectra with reference data if available.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

Instrumentation and Method:

- Mass Spectrometer: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) time-of-flight (TOF) mass spectrometer.

- Ionization Mode: Negative or positive ion mode can be used. ESI is common for this type of molecule.

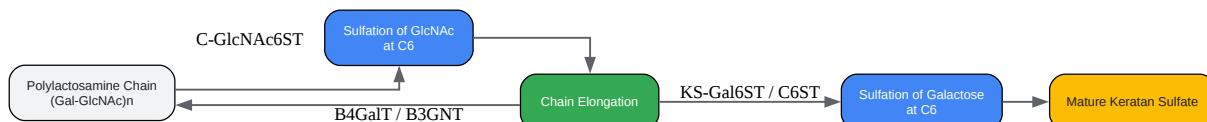
Sample Preparation:

- ESI: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, at a low concentration.
- MALDI: Co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a target plate.

Data Acquisition:

- Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
- In negative ion mode, the $[M-Na]^-$ or $[M-H]^-$ ion is typically observed. In positive ion mode, $[M+H]^+$ or $[M+Na]^+$ may be seen.

Data Analysis:

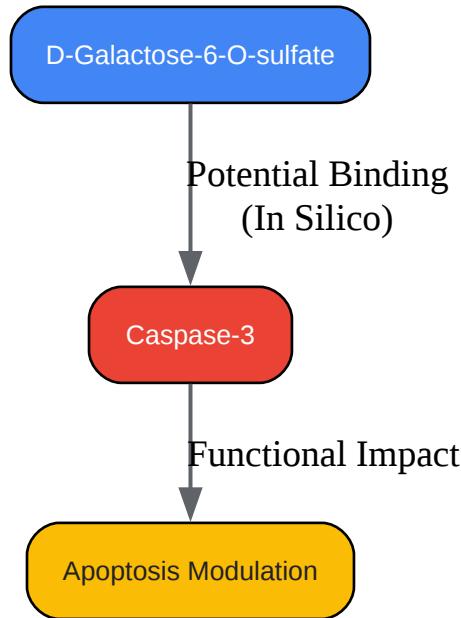

- Identify the peak corresponding to the molecular ion.
- Compare the experimental m/z value with the theoretical molecular weight of **D-Galactose-6-O-sulfate sodium salt** (282.20 g/mol).

Biological Significance and Pathways

D-Galactose-6-O-sulfate is a key component in several biological structures and processes, most notably in the biosynthesis of keratan sulfate. It is also implicated in other molecular interactions.

Role in Keratan Sulfate Biosynthesis

D-Galactose-6-O-sulfate is an integral part of keratan sulfate, a glycosaminoglycan found in cartilage, bone, and the cornea. The sulfation of the galactose residue at the 6-position is a critical step in the biosynthesis of keratan sulfate chains.^{[6][7]} This process is catalyzed by specific sulfotransferases.



[Click to download full resolution via product page](#)

Keratan Sulfate Biosynthesis Pathway

Interaction with Caspase-3

In silico studies have suggested a potential interaction between D-Galactose-6-O-sulfate and Caspase-3, a key enzyme in the apoptosis pathway.^[8] The docking studies indicate that D-Galactose-6-O-sulfate can bind to Caspase-3, although at a different site than its native ligand. This suggests a possible modulatory role in apoptosis, which warrants further experimental investigation.

[Click to download full resolution via product page](#)

Logical Relationship with Caspase-3

Role in Glycan Recognition

Sulfated glycans, including those containing D-Galactose-6-O-sulfate, are crucial for molecular recognition events at the cell surface and in the extracellular matrix. These interactions are fundamental to processes such as cell adhesion, signaling, and immune response. The specific sulfation pattern can act as a "code" that is read by various glycan-binding proteins (lectins).

[Click to download full resolution via product page](#)

General Glycan Recognition Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. bocsci.com [bocsci.com]
- 3. dextrauk.com [dextrauk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labsolu.ca [labsolu.ca]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Keratan Sulfate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

• To cite this document: BenchChem. [An In-depth Technical Guide to D-Galactose-6-O-sulfate Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15547629#physicochemical-properties-of-d-galactose-6-o-sulfate-sodium-salt>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com